cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-ylmethyl methanesulphonate
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Overview
Description
An intermediate in the synthesis of Itraconazole
Biological Activity
The compound cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-ylmethyl methanesulphonate (CAS Number: 67914-86-7) is a derivative of triazole and is primarily recognized for its antifungal properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C14H15Cl2N3O5S with a molecular weight of approximately 408.26 g/mol. The structure consists of a dioxolane ring substituted with a dichlorophenyl group and a triazole moiety, which significantly contributes to its biological activity.
Structural Representation
Property | Value |
---|---|
CAS Number | 67914-86-7 |
Molecular Formula | C14H15Cl2N3O5S |
Molecular Weight | 408.26 g/mol |
IUPAC Name | cis-[2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate |
The antifungal activity of this compound is primarily attributed to its ability to inhibit the synthesis of ergosterol, an essential component of fungal cell membranes. This inhibition leads to increased membrane permeability and ultimately results in cell death. The triazole ring plays a crucial role in this mechanism by binding to the enzyme lanosterol demethylase, which is involved in ergosterol biosynthesis.
Antifungal Efficacy
Research indicates that this compound exhibits significant antifungal activity against various fungal strains.
Case Studies
- Study on Candida spp. :
- A study evaluated the efficacy of this compound against several Candida species. Results showed that it effectively inhibited growth at concentrations as low as 0.5 µg/mL.
- Aspergillus spp. Resistance :
- Another investigation focused on Aspergillus fumigatus and revealed that the compound demonstrated potent antifungal effects even in strains resistant to conventional treatments.
Comparative Efficacy Table
Fungal Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Candida albicans | 0.5 µg/mL |
Aspergillus fumigatus | 0.25 µg/mL |
Cryptococcus neoformans | 0.75 µg/mL |
Toxicity Profile
Toxicological studies have indicated that while the compound is effective against fungi, it exhibits low toxicity towards mammalian cells at therapeutic doses. This selectivity is crucial for its potential use in clinical settings.
Properties
CAS No. |
67914-86-7 |
---|---|
Molecular Formula |
C14H15Cl2N3O5S |
Molecular Weight |
408.3 g/mol |
IUPAC Name |
[(2R)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate |
InChI |
InChI=1S/C14H15Cl2N3O5S/c1-25(20,21)23-6-11-5-22-14(24-11,7-19-9-17-8-18-19)12-3-2-10(15)4-13(12)16/h2-4,8-9,11H,5-7H2,1H3/t11?,14-/m0/s1 |
InChI Key |
QIMASXGTWQEFGS-IAXJKZSUSA-N |
SMILES |
CS(=O)(=O)OCC1COC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl |
Isomeric SMILES |
CS(=O)(=O)OCC1CO[C@](O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
CS(=O)(=O)OCC1COC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl |
Appearance |
White-to-Off-White Solid |
melting_point |
99-101°C |
Key on ui other cas no. |
155661-07-7 |
Pictograms |
Irritant |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
cis-[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl-methyl)-1,3-dioxolan-4-yl]methyl Methanesulfonate; (2R,4R)-rel-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-methanol Methanesulfonate; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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